molecular formula C30H34O9 B13398110 Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer

Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer

Cat. No.: B13398110
M. Wt: 538.6 g/mol
InChI Key: ZNXDFTKQSCEJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schizantherin E (CAS: 64917-83-5), a dibenzocyclooctene lignan, is a stereoisomer of 5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate. It is isolated from Schisandra chinensis, a plant widely used in traditional medicine for its hepatoprotective, antioxidant, and neuroprotective properties . Structurally, it features a unique cyclooctene core with multiple methoxy, hydroxyl, and benzoate substituents, which influence its bioactivity and stereochemical complexity.

Properties

Molecular Formula

C30H34O9

Molecular Weight

538.6 g/mol

IUPAC Name

(9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate

InChI

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3

InChI Key

ZNXDFTKQSCEJGE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

Natural extraction remains the most straightforward method for obtaining Schizantherin E, especially considering its origin from the fruits of Schisandra sphenanthera. The extraction process involves several steps:

  • Plant Material Preparation: Fruits are harvested at optimal maturity, then dried and powdered to increase surface area for extraction.
  • Solvent Extraction: Organic solvents such as methanol, ethanol, or acetone are used to extract the bioactive compounds. Typically, the powdered material undergoes maceration or Soxhlet extraction.
  • Partitioning and Purification: The crude extract is subjected to liquid-liquid partitioning, followed by chromatographic purification techniques like column chromatography, preparative high-performance liquid chromatography (HPLC), or counter-current chromatography (CCC) to isolate Schizantherin E.

Research Data:
Extraction yields from natural sources are variable but generally low, necessitating large quantities of plant material. For example, Schisandra chinensis yields lignans such as schizandrin in amounts of 0.75–1.86% of dry weight, indicating the need for efficient extraction and purification protocols.

Chemical Synthesis

Chemical synthesis of Schizantherin E is complex due to its intricate polycyclic structure and multiple methoxy groups. Although explicit synthetic routes for this specific compound are scarce, related synthetic strategies for similar dibenzo[a,c]cyclooctene derivatives provide insight:

  • Key Steps in Synthesis:
    • Construction of the dibenzo[a,c]cyclooctene core via intramolecular cyclization reactions.
    • Introduction of methoxy groups through methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.
    • Functionalization at specific positions to install the triol and benzoate groups, often via esterification reactions with benzoic acid derivatives and selective oxidation or reduction steps.

Research Data:
The synthesis of structurally related lignans involves multi-step procedures, often requiring protection/deprotection strategies and regioselective reactions. The complexity and cost of such syntheses limit their practical application, favoring extraction or semi-synthesis from natural precursors.

Formulation and Preparation of Stock Solutions

For research purposes, Schizantherin E is typically prepared as a stock solution using solvents like DMSO, ethanol, or other compatible solvents:

Preparation Method Procedure
Dissolution in DMSO Dissolve a known amount (e.g., 1 mg, 5 mg, or 10 mg) in a specific volume of DMSO to prepare stock solutions at concentrations such as 1 mM, 5 mM, or 10 mM. Heat gently (~37°C) and sonicate if necessary to enhance solubility.
In vivo formulation Mix DMSO with co-solvents like PEG300, Tween 80, or corn oil, following a stepwise addition to ensure clarity and complete dissolution. This method is crucial for preparing formulations suitable for biological testing.

Research Data:
Preparation of in vivo formulations involves careful solvent addition in a specific sequence, ensuring the solution remains clear and stable, with storage recommendations at -20°C or -80°C for long-term stability.

Notes on Synthesis and Preparation

  • Purity and Stability:
    The compound should be stored at -20°C, protected from light, and dissolved in appropriate solvents to prevent degradation, especially considering the presence of multiple methoxy groups and hydroxyl functionalities.

  • Solvent Compatibility:
    Solubility in DMSO is high, but for biological applications, dilution in aqueous buffers or lipid-based formulations may be necessary, requiring additional solubilization techniques such as heating or sonication.

Summary of Preparation Methods

Method Type Description Advantages Limitations
Extraction Isolation from Schisandra sphenanthera fruits Natural, high bioactivity Low yield, environmental dependence
Chemical Synthesis Multi-step organic synthesis involving cyclization, methylation, esterification Controlled purity, scalable Complex, costly, low yield for complex structures
Formulation Dissolving in DMSO, co-solvents, or oils for research Convenience, reproducibility Solubility and stability issues

Chemical Reactions Analysis

Types of Reactions

Schizantherin E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases and specific catalysts.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex lignan compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of Schizantherin E involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schizantherin E belongs to the dibenzocyclooctene lignan family, sharing structural motifs with compounds such as Schisanhenol, Schisantherin A, Gomisin A, and Deoxyschizandrin. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Pharmacological Activities Research Findings
Schizantherin E 64917-83-5 Dibenzo[a,c]cyclooctene core; pentamethoxy, benzoate substituents Antioxidant, hepatoprotective, neuroprotective (predicted) Limited direct studies; inferred activity from structural analogs in Schisandra chinensis .
Schisanhenol 69363-14-0 Similar core; pentamethoxy groups, one phenolic hydroxyl Mitochondrial antioxidant, anti-apoptotic, lipid peroxidation inhibition Scavenges ROS (superoxide, alkyl/alkoxy radicals); enhances SOD/catalase activity in vivo .
Schisantherin A 58546-56-8 Tetrahydro-dibenzo[a,c]cyclooctene; tetramethoxy, benzoate groups Neuroprotection (Nrf2/Keap1 pathway modulation), anti-fatigue, anti-inflammatory Improves learning/memory in chronic fatigue mice via oxidative stress reduction .
Gomisin A (Schizandrol B) 61281-39-8 Tetramethoxy, methyl groups on cyclooctene Hepatoprotective, CYP450 enzyme inhibition, anti-cancer Inhibits P-glycoprotein; enhances chemosensitivity in liver cancer .
Deoxyschizandrin 61281-38-7 Hexamethoxy, dimethyl groups Anti-inflammatory, anti-tumor, cardioprotective Reduces myocardial ischemia-reperfusion injury via PI3K/Akt pathway .

Key Structural Differences

Substituent Patterns: Schizantherin E and Schisanhenol both have pentamethoxy groups but differ in hydroxyl/benzoate positioning. Schizantherin E’s benzoate group at C-8 enhances lipophilicity compared to Schisanhenol’s free hydroxyl . Gomisin A lacks the benzoate moiety but has tetramethoxy groups, altering its metabolic stability .

Stereochemistry :

  • Schizantherin E’s stereoisomerism (6S,7R configuration) distinguishes it from Schisantherin A (6R,7S), affecting receptor binding and bioavailability .

Pharmacological Overlaps and Distinctions

  • Antioxidant Mechanisms: Schisanhenol and Schizantherin E both target mitochondrial ROS but differ in radical scavenging efficiency due to hydroxyl/benzoate groups .
  • Neuroprotection :

    • Schisantherin A demonstrates direct cognitive enhancement in preclinical models, while Schizantherin E’s neuroprotective role is extrapolated from its structural analogs .
  • Hepatoprotection :

    • Gomisin A and Schizantherin E share CYP450-modulating effects, but Gomisin A exhibits stronger inhibition of hepatic P-glycoprotein .

Biological Activity

Schizantherin E, a complex dibenzocyclooctadiene lignan, is derived from the fruit of Schisandra chinensis and is known for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Schizantherin E is characterized by the following chemical structure:

  • Chemical Formula : C22H30O8
  • Molecular Weight : 430.47 g/mol

The compound's structure includes multiple methoxy groups and a dibenzo[a,c]cyclooctene framework, which are crucial for its biological activities.

1. Neuroprotective Activity

Studies have demonstrated that Schizantherin E exhibits significant neuroprotective effects. It has been shown to protect dopaminergic neurons from toxicity induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) in vitro and in vivo. The mechanism involves:

  • Reduction of Oxidative Stress : Schizantherin E decreases reactive oxygen species (ROS) levels and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
  • Inhibition of Apoptosis : It modulates apoptotic pathways, reducing neuronal cell death through the inhibition of caspase activation .

2. Hepatoprotective Effects

The compound has shown hepatoprotective properties by:

  • Reducing Liver Injury : In animal models, Schizantherin E mitigated liver damage induced by carbon tetrachloride (CCl4) and thioacetamide. It reduces serum levels of liver enzymes such as ALT and AST, indicating improved liver function .
  • Modulating Metabolic Pathways : It influences metabolic pathways related to lipid metabolism and inflammation, contributing to its protective effects on the liver .

3. Antitumor Activity

Research indicates that Schizantherin E possesses antitumor properties:

  • Inhibition of Tumor Cell Proliferation : In vitro studies on hepatocellular carcinoma (HCC) cells have shown that Schizantherin E inhibits cell proliferation and migration. It affects glucose metabolism pathways critical for cancer cell survival .
  • Gene Regulation : Transcriptomic analyses revealed that treatment with Schizantherin E led to the upregulation of tumor suppressor genes and downregulation of oncogenes .

The biological activities of Schizantherin E can be attributed to several key mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, including the NF-kB signaling pathway, thereby reducing inflammation-related damage in tissues .
  • Neurotransmitter Modulation : Schizantherin E influences neurotransmitter levels, particularly dopamine, which is crucial for its neuroprotective effects against neurodegenerative diseases like Parkinson's disease .

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving mice treated with MPTP (a neurotoxin), Schizantherin E significantly reduced the loss of TH-positive dopaminergic neurons compared to control groups. Behavioral tests indicated improved motor function post-treatment.
  • Hepatoprotective Study :
    • A study on rats showed that administration of Schizantherin E before exposure to CCl4 resulted in significantly lower liver enzyme levels, reduced histopathological liver damage, and improved overall liver function markers.
  • Antitumor Efficacy in Cell Lines :
    • In vitro assays demonstrated that Schizantherin E inhibited the proliferation of Hep3B cells by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Schizantherin E in plant extracts?

Schizantherin E can be reliably identified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Key parameters include:

  • Retention time (Rt): 23.0–23.2 minutes (for related lignans like Schizantherin A) .
  • Mass-to-charge ratio (m/z): Monitor pseudomolecular ions (e.g., m/z 535.0 for Schizantherin A, which shares structural similarities) in Selected Ion Monitoring (SIM) mode to enhance specificity .
  • Validation: Include spiked recovery tests and calibration curves using reference standards (purity >98%) to ensure accuracy .

Q. How can researchers confirm the stereochemical configuration of Schizantherin E?

Stereochemical assignment requires X-ray crystallography or NMR-based NOESY/ROESY experiments . For example:

  • X-ray diffraction resolves spatial arrangements of substituents (e.g., methoxy groups at C-6 and C-7) .
  • Chiral chromatography with polysaccharide-based columns can separate stereoisomers, validated against synthetic or isolated enantiopure standards .

Advanced Research Questions

Q. How should experimental designs balance in vitro and in vivo models to study Schizantherin E’s antitumor mechanisms?

  • In vitro: Use cell lines (e.g., cancer stem cells) to assess apoptosis induction, mitochondrial membrane potential disruption, and synergy with chemotherapeutics. Measure IC50 values and validate via RNA-seq to identify pathways (e.g., PI3K/AKT) .
  • In vivo: Employ xenograft models (e.g., nude mice) with Schizantherin E administered via oral gavage. Monitor tumor volume reduction and perform histopathological analysis of excised tissues. Include pharmacokinetic studies to track bioavailability .
  • Controls: Compare with reference lignans (e.g., Schizandrin) to isolate stereoisomer-specific effects .

Q. How can contradictory bioactivity data for Schizantherin E across studies be resolved?

Contradictions often arise from:

  • Source variability: Differences in plant extraction protocols (e.g., ethanol vs. supercritical CO2) alter lignan profiles. Standardize using supramolecular solvent (SUPRAS)-based extraction to improve reproducibility .
  • Assay interference: Polyphenol-rich extracts may confound results. Use solid-phase extraction (SPE) to isolate Schizantherin E before bioassays .
  • Dose dependency: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 μM) to identify biphasic responses .

Q. What computational strategies support the prediction of Schizantherin E’s multitarget effects?

  • In silico tools: Use PASS (Prediction of Activity Spectra for Substances) to predict biological targets (e.g., SIRT3 activation for mitochondrial autophagy) .
  • Molecular docking: Simulate binding to receptors like EGFR or PARP using AutoDock Vina. Validate with MD simulations to assess stability of ligand-receptor complexes .
  • Network pharmacology: Map interactions via STRING or KEGG to identify hub nodes (e.g., NF-κB) in signaling networks .

Methodological Notes

  • Standardization: Include Schizantherin E in pharmacopeial monographs using HPLC-MS/MS retention times and UV spectra for quality control .
  • Data validation: Apply empirical contradiction analysis to reconcile conflicting results, emphasizing falsifiability and reproducibility checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.